molecular formula C12H9F17O2 B14266661 2-(Heptadecafluorooctyl)butane-1,4-diol CAS No. 135440-42-5

2-(Heptadecafluorooctyl)butane-1,4-diol

Cat. No.: B14266661
CAS No.: 135440-42-5
M. Wt: 508.17 g/mol
InChI Key: HHXFCKYGOIQRBI-UHFFFAOYSA-N
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Description

2-(Heptadecafluorooctyl)butane-1,4-diol is a fluorinated organic compound characterized by the presence of a heptadecafluorooctyl group attached to a butane-1,4-diol backbone. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptadecafluorooctyl)butane-1,4-diol typically involves the reaction of heptadecafluorooctyl iodide with butane-1,4-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the iodide group is replaced by the butane-1,4-diol moiety.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Heptadecafluorooctyl)butane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Heptadecafluorooctyl)butane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of water-repellent coatings and materials with high thermal stability.

Mechanism of Action

The mechanism of action of 2-(Heptadecafluorooctyl)butane-1,4-diol is largely dependent on its fluorinated structure. The heptadecafluorooctyl group imparts hydrophobicity and chemical resistance, allowing the compound to interact with hydrophobic surfaces and environments. This interaction is crucial in applications such as water-repellent coatings and drug delivery systems, where the compound can form stable interactions with hydrophobic targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A non-fluorinated analog used in the production of plastics and solvents.

    2-Butyne-1,4-diol: Another diol with different reactivity due to the presence of a triple bond.

    Perfluorooctanoic acid (PFOA): A fluorinated compound with similar hydrophobic properties but different functional groups.

Uniqueness

2-(Heptadecafluorooctyl)butane-1,4-diol is unique due to its combination of a fluorinated alkyl group and a diol backbone. This combination provides a balance of hydrophobicity and reactivity, making it suitable for specialized applications that require both properties. Unlike its non-fluorinated counterparts, this compound offers enhanced thermal stability and resistance to chemical degradation, making it valuable in high-performance materials and coatings.

Properties

CAS No.

135440-42-5

Molecular Formula

C12H9F17O2

Molecular Weight

508.17 g/mol

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)butane-1,4-diol

InChI

InChI=1S/C12H9F17O2/c13-5(14,4(3-31)1-2-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h4,30-31H,1-3H2

InChI Key

HHXFCKYGOIQRBI-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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